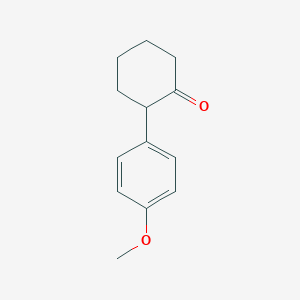
2-(4-Methoxyphenyl)cyclohexanone
Übersicht
Beschreibung
2-(4-Methoxyphenyl)cyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-(4-Methoxyphenyl)cyclohexanone exhibits potential as a precursor for various pharmaceutical compounds, particularly antidepressants. It is structurally related to Venlafaxine , an antidepressant used in treating major depressive disorder and anxiety disorders. The synthesis pathways for Venlafaxine often utilize this compound as a key intermediate .
Case Study: Antidepressant Activity
A study demonstrated that derivatives of this compound showed significant serotonin and norepinephrine reuptake inhibition, suggesting potential efficacy in mood disorders .
Analgesic Properties
Research has highlighted the analgesic effects of this compound through formalin-induced pain models in rats. Doses of 10 mg/kg resulted in a notable reduction in pain responses, indicating its potential role in pain management therapies .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through radical scavenging assays. The presence of the methoxy group enhances its electron-donating ability, positioning it as a candidate for formulations aimed at reducing oxidative stress-related conditions .
Nonlinear Optical Materials
This compound is being explored as a component in the synthesis of chalcone derivatives, which have applications in nonlinear optics. These materials are crucial for developing advanced photonic devices due to their unique optical properties .
Data Table: Optical Properties of Chalcone Derivatives
| Compound | Nonlinear Optical Coefficient (pm/V) | Wavelength (nm) |
|---|---|---|
| This compound | 28 | 1064 |
| Other Chalcone Derivative | 22 | 1064 |
Eigenschaften
CAS-Nummer |
37087-68-6 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12H,2-5H2,1H3 |
InChI-Schlüssel |
BEBTXYAQBNBPJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CCCCC2=O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CCCCC2=O |
Key on ui other cas no. |
37087-68-6 |
Synonyme |
2-(4-Methoxyphenyl)cyclohexan-1-one; 2-(p-Methoxyphenyl)-1-cyclohexanone; 2-(p-Methoxyphenyl)cyclohexanone; 2-p-Anisylcyclohexanone; NSC 78469 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














